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3-((4-Methylpiperidin-1-yl)methyl)benzoic acid
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Overview
Description
3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid, where the carboxylic acid group is attached to a benzene ring substituted with a 4-methylpiperidin-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-methylpiperidine with benzyl chloride to form the intermediate 4-methylpiperidin-1-ylmethylbenzene. This intermediate is then oxidized to form the desired benzoic acid derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperidin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Scientific Research Applications of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid
This compound is an organic compound with a benzoic acid moiety linked to a 4-methylpiperidine group via a methylene bridge. It has a molecular formula of C14H19NO2 and a molecular weight of approximately 233.306 g/mol. This compound is investigated for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent.
Pharmaceutical Development
This compound serves as a precursor or intermediate in pharmaceutical development. Its chemical structure allows for various reactions typical of carboxylic acids and amines, making it a versatile building block for synthesizing more complex molecules.
Key Reactions:
- Esterification with alcohols to form esters
- Amidation with amines to create amides
- Salt formation with acids or bases to enhance solubility
These reactions demonstrate the compound's versatility for chemical modifications.
This compound exhibits biological activity, especially in pharmacological contexts. Research suggests it may act as an enzyme inhibitor or modulator of receptor activity. Specific studies indicate potential roles in:
- Enzyme inhibition
- Receptor binding modulation
Further research is needed to clarify the exact mechanisms and therapeutic potentials. Studies focusing on the interactions of This compound with biological systems have revealed its potential as a modulator of enzyme activity and receptor binding. Specific investigations may include:
- Enzyme kinetics studies
- Receptor binding assays
These interaction studies are crucial for understanding its pharmacological profile and guiding future drug design efforts.
Structural Similarity and Uniqueness
Several compounds share structural similarities with This compound, each exhibiting unique properties.
Compound Name | Structure Characteristics | Similarity Score |
---|---|---|
3-Bromo-4-(methylpiperidin-1-yl)methylbenzoic acid | Contains bromine substituent | 0.94 |
4-(2-Methylpiperidin-1-yl)methylbenzoic acid | Lacks bromine substituent | 0.85 |
3-Bromo-4-(diethylamino)methylbenzoic acid | Different amine substitution | 0.90 |
3-Bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid | Different nitrogen heterocycle | 0.86 |
The uniqueness of This compound lies in its specific structural features, particularly the piperidine ring and the methylene linkage to the benzoic acid moiety. This configuration influences its reactivity and biological interactions, potentially enhancing its efficacy compared to similar compounds lacking these features.
Complement System Modulation
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylpiperazin-1-yl)methyl)benzoic acid: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
4-((3-Methylpiperidin-1-yl)methyl)benzoic acid: This compound differs in the position of the methyl group on the piperidine ring.
Uniqueness
3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidin-1-ylmethyl group provides distinct steric and electronic properties that can be advantageous in certain applications .
Biological Activity
3-((4-Methylpiperidin-1-yl)methyl)benzoic acid, a compound featuring a benzoic acid moiety substituted with a piperidine derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that this compound functions primarily as a modulator of various biological pathways. Its interactions with biological systems suggest potential roles in:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, in vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK4, indicating significant inhibitory potential .
- Microtubule Destabilization : Similar compounds have been reported to affect microtubule dynamics, suggesting that this compound may also exhibit microtubule-destabilizing activity, which is relevant for cancer therapies .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features. The following table summarizes key findings from SAR studies:
Compound | Modification | IC50 (μM) | Activity |
---|---|---|---|
BA1 | Piperazine | 35.16 | Moderate inhibitor of CDK2 |
BA2 | Methyl group | 9.2 | Enhanced binding to cyclin A |
BA3 | Ethoxy group | 5.9 | Improved activity against cyclin D |
These modifications illustrate how subtle changes in the molecular structure can significantly influence the biological activity of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity : In a study focusing on various cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects. For example, derivatives showed IC50 values ranging from 0.16 to 3.24 μM against breast cancer cells (MDA-MB-231), indicating significant potential for cancer treatment .
- Cell Cycle Analysis : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at lower concentrations (around 1.0 μM) .
- In Vivo Studies : Animal model studies have shown that certain derivatives maintain their efficacy in vivo, providing a pathway for further development into therapeutic agents .
Properties
CAS No. |
926201-90-3 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11H,5-8,10H2,1H3,(H,16,17) |
InChI Key |
VJVBALKIHRURTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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